molecular formula C14H12Cl2Si B11958997 Bis(2-chlorobenzyl)silane CAS No. 18414-48-7

Bis(2-chlorobenzyl)silane

Cat. No.: B11958997
CAS No.: 18414-48-7
M. Wt: 279.2 g/mol
InChI Key: QWQJBPJPIIKYKA-UHFFFAOYSA-N
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Description

Bis(2-chlorobenzyl)silane: is an organosilicon compound with the molecular formula C14H14Cl2Si It is characterized by the presence of two 2-chlorobenzyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorobenzyl)silane typically involves the reaction of 2-chlorobenzyl chloride with a silicon-containing reagent. One common method is the reaction of 2-chlorobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorobenzyl)silane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 2-chlorobenzyl groups can be substituted with other nucleophiles.

    Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives.

    Reduction Reactions: The compound can be reduced to form different organosilicon compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. The reactions are usually performed under controlled temperature conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are often conducted in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include substituted benzyl silanes.

    Oxidation Reactions: Products include silanol or siloxane derivatives.

    Reduction Reactions: Products include various reduced organosilicon compounds.

Scientific Research Applications

Bis(2-chlorobenzyl)silane has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.

    Biology: The compound is investigated for its potential use in biological systems, particularly in the development of silicon-based biomaterials.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.

    Industry: this compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis(2-chlorobenzyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with different functional groups, facilitating the formation of complex molecular structures. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction, which allow for the modification of its chemical structure and properties.

Comparison with Similar Compounds

    Bis(2-chlorophenyl)silane: Similar in structure but with phenyl groups instead of benzyl groups.

    Bis(2-chlorobenzyl)disilane: Contains two silicon atoms instead of one.

    2-Chlorobenzyltrimethylsilane: Contains trimethylsilyl groups instead of benzyl groups.

Uniqueness: Bis(2-chlorobenzyl)silane is unique due to the presence of two 2-chlorobenzyl groups attached to a single silicon atom. This structure imparts specific chemical properties, such as reactivity towards nucleophiles and oxidizing agents, making it distinct from other similar compounds.

Properties

CAS No.

18414-48-7

Molecular Formula

C14H12Cl2Si

Molecular Weight

279.2 g/mol

InChI

InChI=1S/C14H12Cl2Si/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

QWQJBPJPIIKYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Si]CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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